molecular formula C12H16O2 B055109 4-(3,5-Dimethoxyphenyl)-1-butene CAS No. 111540-02-4

4-(3,5-Dimethoxyphenyl)-1-butene

Cat. No. B055109
M. Wt: 192.25 g/mol
InChI Key: WJBLDXKATVPHHS-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-1-butene is a compound that falls within the realm of organic chemistry, specifically involving phenyl and butene groups with methoxy substituents. Such compounds are of interest for their structural properties and potential applications in various chemical reactions and materials science.

Synthesis Analysis

The synthesis of closely related compounds often involves electrooxidative methods or coupling reactions. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared through electrooxidative double ene-type chlorination, indicating the potential pathways for synthesizing similar structures through electrochemical methods (Uneyama et al., 1983).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-tert-Butyl-5,5-dimethyl-1,3-hexadiene, has been examined through methods like gas-electron diffraction, revealing significant details about bond angles and sterical strains (Hopf et al., 1998). Such studies help understand the geometric and electronic configurations of similar compounds.

Chemical Reactions and Properties

Chemical reactions involving similar compounds, like the (E)-1-methoxy-1,3-butadiene and 1,1-dimethoxy-1,3-butadiene cycloadditions, offer insights into the reactivity and mechanisms of butene derivatives under different conditions (Sustmann et al., 1996).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the behavior of chemical compounds. Although specific data on 4-(3,5-Dimethoxyphenyl)-1-butene is not directly available, studies on similar compounds can provide valuable insights.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, define a compound's suitability for different applications. Research on related compounds, like the functionalized carbon nanohoops bearing dimethoxynaphthyl units, highlights the innovative applications and reactivity patterns of structurally similar entities (Huang et al., 2014).

Scientific Research Applications

1. 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole Derivatives

  • Application Summary : This compound is used as a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR), which is aberrant in various cancer types and is a promising target for cancer therapy .
  • Methods of Application : The compound is synthesized and its biological evaluation is carried out to determine its inhibitory activity against FGFR .
  • Results : The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide was identified as the most potent FGFR1 inhibitor in this series, with an enzyme inhibitory activity IC50 value of about 30.2 nM .

2. 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid

  • Application Summary : This compound is evaluated for its antimicrobial efficacy and antioxidant property .
  • Methods of Application : The compound is synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst . Its structure is determined by elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .
  • Results : The compound is evaluated for its antimicrobial efficacy by determination of zone of inhibition and minimal inhibitory concentration. It is also evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay .

3. 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal

  • Application Summary : This compound is listed in the Sigma-Aldrich catalog, which suggests it may be used in various chemical reactions as a reagent .

4. 2-Hydrazolyl-4-thiazolidinones

  • Application Summary : This compound is evaluated for its antimicrobial efficacy and antioxidant property .
  • Methods of Application : The compound is synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst . Its structure is determined by elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .
  • Results : The compound is evaluated for its antimicrobial efficacy by determination of zone of inhibition and minimal inhibitory concentration. It is also evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay .

Safety And Hazards

The safety data sheet for similar compounds often indicates that they are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-but-3-enyl-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h4,7-9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLDXKATVPHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641220
Record name 1-(But-3-en-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethoxyphenyl)-1-butene

CAS RN

111540-02-4
Record name 1-(But-3-en-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DG New, Z Tesfai, KD Moeller - The Journal of Organic Chemistry, 1996 - ACS Publications
The utility of intramolecular anodic olefin coupling reactions involving electron-rich aromatic rings for constructing fused, bicyclic ring skeletons has been examined. Reactions involving …
Number of citations: 78 pubs.acs.org
SJ Byard, SA Carr, JF DeFaria, CN Filer… - Journal of Labelled …, 2011 - Wiley Online Library
A bromoalkane precursor was synthesized in six steps, and its copper catalysed coupling with methylmagnesium chloride to provide unlabelled abnormal‐cannabidiol (1a) was …

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